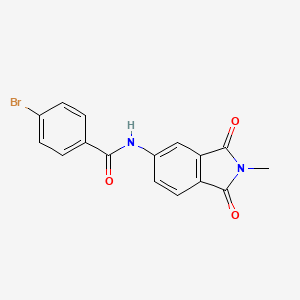
4-bromo-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-bromo-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide typically involves the reaction of 4-bromoaniline with 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Chemical Reactions Analysis
4-bromo-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule with various biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is being investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival, leading to the induction of apoptosis (programmed cell death) in cancer cells. The compound also exhibits antimicrobial activity by disrupting the cell membrane integrity of microorganisms .
Comparison with Similar Compounds
4-bromo-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-promoting properties.
Indole-3-carbinol: A compound found in cruciferous vegetables with anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C16H11BrN2O3 |
|---|---|
Molecular Weight |
359.17 g/mol |
IUPAC Name |
4-bromo-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide |
InChI |
InChI=1S/C16H11BrN2O3/c1-19-15(21)12-7-6-11(8-13(12)16(19)22)18-14(20)9-2-4-10(17)5-3-9/h2-8H,1H3,(H,18,20) |
InChI Key |
GUMIPYBZGGQJFA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11493695.png)
![3-amino-N-benzyl-5-chloro-N-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11493698.png)
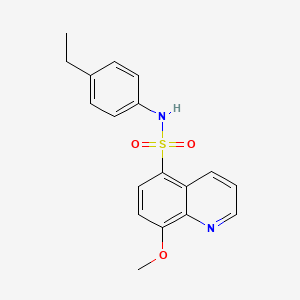

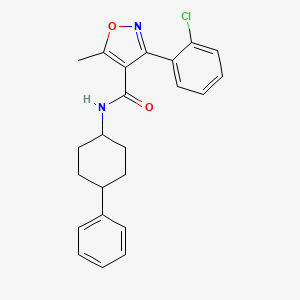
![3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-2-amine](/img/structure/B11493725.png)
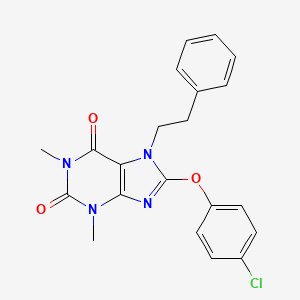
![N-(4-methoxyphenyl)-2-{1-(4-methoxyphenyl)-5-oxo-3-[2-(thiophen-2-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11493741.png)
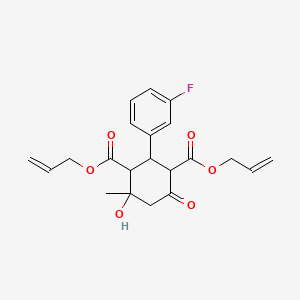
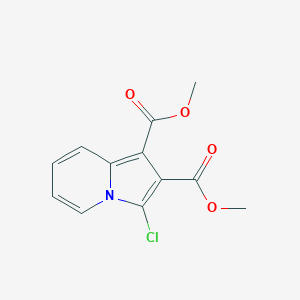
![5-(2-chlorophenyl)-7-(4-methylpiperazin-1-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11493752.png)
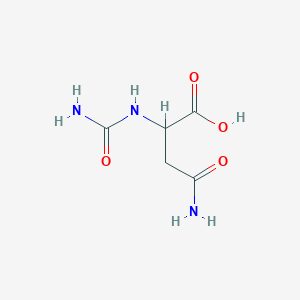
![methyl 6-bromo-4-[1-(4-methylphenyl)-1-oxobutan-2-yl]-2-oxo-3,4-dihydro-2H-chromene-3-carboxylate](/img/structure/B11493755.png)
![1H-1,2,3,4-Tetrazole, 1-(4-methoxyphenyl)-5-[(phenylmethyl)sulfonyl]-](/img/structure/B11493777.png)
